molecular formula C15H14N2O2 B5001603 4-(benzoylamino)-N-methylbenzamide

4-(benzoylamino)-N-methylbenzamide

Cat. No.: B5001603
M. Wt: 254.28 g/mol
InChI Key: VLRQHDXKIMKLTB-UHFFFAOYSA-N
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Description

4-(Benzoylamino)-N-methylbenzamide is an organic compound characterized by the presence of a benzoylamino group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzoylamino)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

N-methylbenzamide+benzoyl chlorideThis compound\text{N-methylbenzamide} + \text{benzoyl chloride} \rightarrow \text{this compound} N-methylbenzamide+benzoyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine group.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of benzoyl oxides.

    Reduction: Formation of N-methylbenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-(Benzoylamino)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(benzoylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 4-(Benzoylamino)benzoic acid
  • N-methylbenzamide
  • Benzoyl chloride

Comparison: 4-(Benzoylamino)-N-methylbenzamide is unique due to the presence of both a benzoylamino group and an N-methyl group, which confer distinct chemical and biological properties. Compared to 4-(benzoylamino)benzoic acid, it has enhanced lipophilicity due to the N-methyl group, potentially improving its bioavailability. Unlike benzoyl chloride, it is more stable and less reactive, making it suitable for various applications without the risk of rapid degradation or unwanted side reactions.

Properties

IUPAC Name

4-benzamido-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-16-14(18)12-7-9-13(10-8-12)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRQHDXKIMKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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